Cas no 26108-53-2 (1-Propanone,1-phenyl-3-(4-phenyl-1-piperazinyl)-)

1-Propanone,1-phenyl-3-(4-phenyl-1-piperazinyl)- structure
26108-53-2 structure
Product Name:1-Propanone,1-phenyl-3-(4-phenyl-1-piperazinyl)-
CAS No:26108-53-2
MF:C19H22N2O
MW:294.390784740448
CID:279938
PubChem ID:213313
Update Time:2025-04-19

1-Propanone,1-phenyl-3-(4-phenyl-1-piperazinyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanone,1-phenyl-3-(4-phenyl-1-piperazinyl)-
    • 1-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-one
    • 3-(4-Phenyl-1-piperazinyl)propiophenone
    • XLHRSIAQCNHEIG-UHFFFAOYSA-N
    • CHEMBL2158794
    • EN300-17989074
    • SCHEMBL351997
    • AKOS033464633
    • 26108-53-2
    • Z993668918
    • DTXSID10180741
    • 1-phenyl-4-(3-oxo-3-phenylpropyl)piperazine
    • 1-Phenyl-3-(4-phenyl-piperazin-1-yl)-propan-1-one
    • BDBM50393665
    • Propiophenone, 3-(4-phenyl-1-piperazinyl)-
    • Inchi: 1S/C19H22N2O/c22-19(17-7-3-1-4-8-17)11-12-20-13-15-21(16-14-20)18-9-5-2-6-10-18/h1-10H,11-16H2
    • InChI Key: XLHRSIAQCNHEIG-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC=CC=1)CCN1CCN(C2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 294.17336
  • Monoisotopic Mass: 294.173213
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 23.6
  • XLogP3: 3.2

Experimental Properties

  • Density: 1.105
  • Boiling Point: 461.6°Cat760mmHg
  • Flash Point: 199.9°C
  • Refractive Index: 1.582
  • PSA: 23.55

1-Propanone,1-phenyl-3-(4-phenyl-1-piperazinyl)- Pricemore >>

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